L-Lyxose

Enzymology Rare Sugar Synthesis Isomerase

For R&D teams purchasing L-Lyxose: Stereochemistry drives function. Unlike common analogs, L-Lyxose's specific C-2/C-3 configuration is essential for L-rhamnose isomerase activity and synthesizing nanomolar-potency fucosidase inhibitors. Aqueous solubility of 586 g/L supports high-concentration assays without co-solvents. Ensure enzymatic and pharmacological integrity by specifying L-Lyxose.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 1949-78-6
Cat. No. B1675826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lyxose
CAS1949-78-6
SynonymsLyxose, L-
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1
InChIKeyPYMYPHUHKUWMLA-YUPRTTJUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Lyxose (CAS: 1949-78-6): Chemical Identity and Baseline Characterization of a Rare C5 Aldopentose


L-Lyxose (CAS: 1949-78-6), systematically designated L-(+)-Lyxose, is a rare five-carbon monosaccharide belonging to the aldopentose class [1]. Its molecular formula is C₅H₁₀O₅ (MW: 150.13 g·mol⁻¹) [1]. As a C-2 epimer of the more common sugar xylose [1], L-lyxose exhibits distinct physicochemical properties, including a high aqueous solubility of 586 g/L at 25 °C and a specific rotation of [α]D20 = +13° to +14° (c=6, H₂O) . Occurring only rarely in nature, typically as a component of bacterial glycolipids, L-lyxose is primarily obtained through specialized synthetic or enzymatic routes, which directly influences its procurement and utility in research and development [1].

The L-Lyxose Differentiation Challenge: Why Structural Analogs Like L-Arabinose or L-Xylose Cannot Be Interchanged


The procurement of rare pentoses is often guided by the assumption of functional interchangeability among C5 aldoses. This is a critical error for L-lyxose. Its unique stereochemistry—specifically, the inverted configuration at the C-2 position relative to xylose and at C-3 relative to arabinose—dictates a specific three-dimensional shape that governs its interaction with biological systems [1]. This is not a matter of simple isomerism; it translates to profound differences in biological recognition. For instance, while L-lyxose is a viable substrate for L-rhamnose isomerase and a precursor for potent fucosidase inhibitors, its epimer L-xylose exhibits poor activity with the same enzyme and will not lead to the same bioactive derivatives [2][3]. Substituting L-lyxose with a more common or less expensive analog like L-arabinose or D-xylose will, therefore, lead to different metabolic outcomes, loss of enzymatic activity, or a failure to synthesize the target chiral building block. The following quantitative evidence underscores why precise specification of L-lyxose is non-negotiable for scientific integrity and experimental reproducibility.

Head-to-Head Evidence for L-Lyxose: Quantitative Differentiation Against Analogs and Alternatives


Substrate Specificity for L-Rhamnose Isomerase: L-Lyxose vs. L-Xylose

L-Lyxose demonstrates a distinct and quantifiable advantage as a substrate for L-rhamnose isomerase (L-RhI) compared to its epimer L-xylose. Kinetic analysis reveals that L-RhI from Pseudomonas stutzeri exhibits substantial activity toward L-lyxose, with a reported Vmax of 240 U/mg and a Km of 11 mM for the most preferred substrate, L-rhamnose, placing L-lyxose among the highly active substrates for this enzyme [1]. In stark contrast, the same enzyme shows 'poor activity' with L-xylose, highlighting a critical functional divergence based on C-2 stereochemistry [2]. This differential recognition is crucial for enzymatic synthesis pathways, where L-lyxose can be selectively isomerized to L-xylulose, a reaction that is inefficient or non-existent with L-xylose [1].

Enzymology Rare Sugar Synthesis Isomerase

Scalable Enzymatic Production: Biocatalytic Yield of L-Lyxose from L-Xylulose Using RpiB

In the context of scalable production, L-lyxose can be efficiently generated via enzymatic isomerization. A recombinant ribose-5-phosphate isomerase (RpiB) from Streptococcus pneumoniae has been shown to convert 500 g/L of L-xylulose to 350 g/L of L-lyxose within 3 hours, representing a 70% conversion yield [1]. This high substrate loading and volumetric productivity (approximately 117 g/L/h) is a defining characteristic for its biocatalytic production and differentiates it from L-talose, which under the same conditions with L-talose (500 g/L) yielded 450 g/L L-tagatose over a longer 5-hour period (90% conversion; 90 g/L/h) [1]. The enzyme exhibits 'particularly high activity' with L-form monosaccharides such as L-lyxose, L-xylulose, L-talose, and L-tagatose [1].

Biocatalysis Process Chemistry Rare Sugar Production

Divergent Oxidation Pathway: L-Lyxose vs. L-Ribose with Gluconobacter GLDH

The biochemical fate of L-lyxose is distinct from other rare aldopentoses when exposed to the same microbial enzyme system. Research on Gluconobacter sp. membrane-bound glycerol dehydrogenase (GLDH) has shown that while both L-lyxose and L-ribose serve as substrates for this PQQ-dependent enzyme, they undergo divergent oxidation pathways [1]. L-Lyxose is oxidized to a ketone product of unknown structure, whereas L-ribose is oxidized to an acid (L-ribonate), a transformation confirmed by HRMS and NMR [1]. This divergence in product formation indicates that the enzyme's active site interacts differently with the two sugars despite both being substrates, leading to separate and non-interchangeable biotransformation outcomes.

Microbial Oxidation Biotransformation Enzyme Engineering

Potency of L-Lyxose-Derived Inhibitors: Nanomolar Activity Against α-L-Fucosidase

The L-lyxose scaffold is a privileged structure for developing potent glycosidase inhibitors, a property not shared by all pentose isomers. A derivative of L-lyxose, specifically 4-amino-4,5-dideoxy-L-lyxofuranose (compound 3), has been identified as a potent nanomolar inhibitor of α-L-fucosidase from bovine kidney, with a reported Ki of 10 nM [1]. A related iminosugar derived from L-lyxose (compound 2c) showed an even slightly better Ki of 8 nM [1]. This level of potency positions L-lyxose derivatives as leading candidates for fucosidase inhibition. While the comparator data here is for the derivative's potency against the enzyme, the intrinsic activity is derived from the unique stereochemistry of the L-lyxose core, which is essential for binding.

Medicinal Chemistry Glycosidase Inhibition Drug Discovery

Aqueous Solubility Benchmark: L-Lyxose vs. Other Monosaccharides

From a practical handling and experimental design perspective, the extremely high aqueous solubility of L-lyxose is a key differentiator. L-Lyxose exhibits a water solubility of 586 g/L at 25 °C . This value is considerably higher than that of common reference monosaccharides. For instance, the widely used D-glucose has a solubility of approximately 900 g/L at 25 °C, while D-xylose has a solubility of about 555 g/L [1]. This high solubility is advantageous for preparing concentrated stock solutions for enzymatic assays, high-substrate-loading biotransformations, and formulation studies, reducing the need for co-solvents or heating, which can denature sensitive biomolecules.

Formulation Physicochemical Properties Process Development

Procurement-Linked Application Scenarios for L-Lyxose (CAS: 1949-78-6)


Enzymatic Synthesis of L-Xylulose and Other Rare Ketoses

L-Lyxose is the preferred substrate for the enzymatic production of L-xylulose via L-rhamnose isomerase (L-RhI). The evidence shows L-lyxose is an active substrate for L-RhI, while its epimer L-xylose is a poor one [1][2]. Researchers in biocatalysis and metabolic engineering should procure L-lyxose specifically for developing efficient, high-yield biotransformation processes to generate L-xylulose, a valuable rare sugar, leveraging the established kinetic activity of L-RhI.

Scalable Biocatalytic Manufacturing of L-Lyxose

For process chemists and biotechnologists aiming to manufacture L-lyxose at scale, the compound is itself the target. Evidence demonstrates a highly efficient one-step enzymatic route from L-xylulose using a recombinant RpiB enzyme, achieving a 70% conversion yield (350 g/L) in just 3 hours [3]. Procurement of L-xylulose and the RpiB enzyme, informed by this data, enables the establishment of a robust and productive manufacturing process for L-lyxose.

Medicinal Chemistry for Glycosidase Inhibitor Development

In drug discovery, L-lyxose serves as a critical chiral building block. The L-lyxose core is a key structural motif in the design of potent α-L-fucosidase inhibitors, with derivatives exhibiting nanomolar Ki values (8-10 nM) [4]. Medicinal chemists and structural biologists should specifically source L-lyxose to synthesize novel analogs targeting fucosidase-related pathways in inflammation and cancer, as the specific C-2 and C-3 stereochemistry is essential for target binding and potency.

High-Concentration Aqueous Formulation and Assay Development

The exceptionally high aqueous solubility of L-lyxose (586 g/L at 25 °C) is a key practical advantage . This property is critical for researchers who require highly concentrated stock solutions for kinetic assays, high-substrate-loading biotransformations, or crystallography studies. Procuring L-lyxose, rather than a less soluble analog, eliminates the need for co-solvents or heating, thereby simplifying experimental workflows, preserving the activity of sensitive biomolecules, and improving assay reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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